molecular formula C20H19N5O2S B11234704 2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No.: B11234704
M. Wt: 393.5 g/mol
InChI Key: MQESZKJZHRPJGI-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a complex organic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an ethylphenoxy group with a triazolo-thiadiazole moiety, making it a subject of interest for researchers exploring novel therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-ethylphenol with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then coupled with 4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazolo-thiadiazole moiety can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenoxy and benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield 4-ethylphenoxyacetic acid, while reduction of the triazolo-thiadiazole moiety can produce various triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of functional materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves its interaction with specific molecular targets. The triazolo-thiadiazole moiety is known to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds share the triazolo-thiadiazole core and exhibit similar biological activities.

    Phenoxyacetic acid derivatives: Compounds with phenoxyacetic acid moieties that have been studied for their herbicidal and antimicrobial properties.

Uniqueness

2-(4-ethylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C20H19N5O2S/c1-2-14-5-9-17(10-6-14)27-12-18(26)21-11-15-3-7-16(8-4-15)19-24-25-13-22-23-20(25)28-19/h3-10,13H,2,11-12H2,1H3,(H,21,26)

InChI Key

MQESZKJZHRPJGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

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